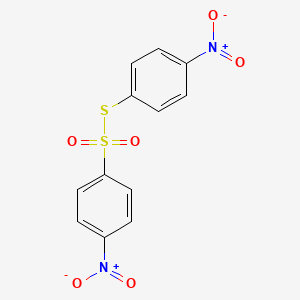
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester is an organic compound with the molecular formula C12H8N2O6S2 This compound is characterized by the presence of a sulfonothioic acid group attached to a benzene ring, with nitro groups on both the benzenesulfonothioic acid and the phenyl ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester typically involves the reaction of benzenesulfonothioic acid with 4-nitrophenol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonothioic acid derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their catalytic activity. The presence of nitro groups enhances its reactivity and binding affinity to target molecules, making it a potent inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonothioic acid, 4-methoxy-, S-(4-methoxyphenyl) ester
- Benzenesulfonothioic acid, 4-chloro-, S-(4-chlorophenyl) ester
- Benzenesulfonothioic acid, 4-bromo-, S-(4-bromophenyl) ester
Uniqueness
Benzenesulfonothioic acid, 4-nitro-, S-(4-nitrophenyl) ester is unique due to the presence of nitro groups, which impart distinct chemical properties and reactivity. The nitro groups enhance its potential as an inhibitor and its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1041-15-2 |
|---|---|
Molecular Formula |
C12H8N2O6S2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C12H8N2O6S2/c15-13(16)9-1-5-11(6-2-9)21-22(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H |
InChI Key |
YYXPNQJHXQMBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















